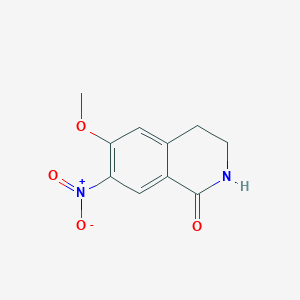![molecular formula C17H25O5PSi B14131662 Diethyl 1-[(trimethylsilyl)oxy]naphthalen-2-yl phosphate CAS No. 88788-30-1](/img/structure/B14131662.png)
Diethyl 1-[(trimethylsilyl)oxy]naphthalen-2-yl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 1-[(trimethylsilyl)oxy]naphthalen-2-yl phosphate is a chemical compound known for its unique structure and properties. It is also referred to as phosphoric acid, diethyl 1-[(trimethylsilyl)oxy]-2-naphthalenyl ester . This compound is part of the organophosphorus family, which is widely studied for its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 1-[(trimethylsilyl)oxy]naphthalen-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can lead to the formation of phosphonates.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various phosphates, phosphonates, and substituted naphthalenes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Diethyl 1-[(trimethylsilyl)oxy]naphthalen-2-yl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially in designing novel therapeutic agents.
Mécanisme D'action
The mechanism of action of diethyl 1-[(trimethylsilyl)oxy]naphthalen-2-yl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For instance, its antimicrobial activity may result from disrupting cell membrane integrity or interfering with essential metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl naphthalen-2-yl phosphate: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
Trimethylsilyl naphthalen-2-yl phosphate: Similar structure but different ester groups, leading to variations in chemical behavior.
Naphthalen-2-yl phosphoric acid: A simpler structure without the diethyl and trimethylsilyl groups, used in different contexts.
Uniqueness
Diethyl 1-[(trimethylsilyl)oxy]naphthalen-2-yl phosphate is unique due to its combination of diethyl and trimethylsilyl groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in specialized applications where these properties are advantageous .
Propriétés
Numéro CAS |
88788-30-1 |
|---|---|
Formule moléculaire |
C17H25O5PSi |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
diethyl (1-trimethylsilyloxynaphthalen-2-yl) phosphate |
InChI |
InChI=1S/C17H25O5PSi/c1-6-19-23(18,20-7-2)21-16-13-12-14-10-8-9-11-15(14)17(16)22-24(3,4)5/h8-13H,6-7H2,1-5H3 |
Clé InChI |
YPTDNSMGNZATJP-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OC1=C(C2=CC=CC=C2C=C1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole](/img/structure/B14131603.png)

![Ethyl 2-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate](/img/structure/B14131616.png)
![2-(4-Methoxyphenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14131618.png)




![[1]Benzothieno[2,3-c]pyridine](/img/structure/B14131650.png)


![4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzene-1,2-dicarbonitrile](/img/structure/B14131677.png)

